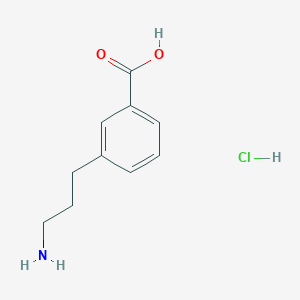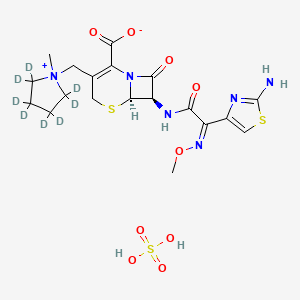
HX 630-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HX 630-d4 is an isotope-labelled compound of HX 630. It is a labelled analogue of a nuclear receptor retinoid X receptor agonist that exerts antiproliferative effects in vascular smooth muscle cells both in vivo and in vitro. This compound is a potential therapeutic target for vascular injury and intimal thickening. The molecular formula of this compound is C28H23D4NO2S, and it has a molecular weight of 445.61.
準備方法
The preparation of HX 630-d4 involves the synthesis of its parent compound, HX 630, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of HX 630: The parent compound is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Deuterium Labelling: Deuterium atoms are introduced into the molecule to obtain this compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring the purity and isotopic labelling efficiency of the final product. The compound is typically stored at 2-8°C to maintain its stability .
化学反応の分析
HX 630-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
科学的研究の応用
HX 630-d4 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behaviour of deuterium-labelled compounds.
Biology: The compound is used in biological studies to investigate the role of retinoid X receptors in cellular processes.
Medicine: this compound is explored as a potential therapeutic agent for treating vascular diseases due to its antiproliferative effects on vascular smooth muscle cells.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery research.
作用機序
HX 630-d4 exerts its effects by acting as an agonist for nuclear receptor retinoid X receptors. These receptors are involved in regulating gene expression related to cell proliferation, differentiation, and apoptosis. By binding to these receptors, this compound enhances the expression of specific genes, such as ABCA1, which is involved in cholesterol metabolism. This mechanism contributes to its antiproliferative effects and potential therapeutic benefits for vascular diseases.
類似化合物との比較
HX 630-d4 is unique due to its deuterium labelling, which provides advantages in stability and metabolic studies. Similar compounds include:
HX 630: The non-deuterated parent compound with similar biological activity.
Other retinoid X receptor agonists: Compounds like bexarotene and LGD1069, which also target retinoid X receptors but lack deuterium labelling.
This compound stands out due to its enhanced stability and utility in tracing metabolic pathways, making it a valuable tool in scientific research.
特性
CAS番号 |
1794787-53-3 |
|---|---|
分子式 |
C₂₈H₂₃D₄NO₂S |
分子量 |
445.61 |
同義語 |
4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1,4]thiazepin-12-yl)benzoic Acid-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)






